molecular formula C5H8F4N2O4S B2771103 3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid CAS No. 2551119-14-1

3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid

Cat. No.: B2771103
CAS No.: 2551119-14-1
M. Wt: 268.18
InChI Key: OWGYZPACLDZYFY-UHFFFAOYSA-N
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Description

“3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2551119-14-1 . It has a molecular weight of 268.19 . This compound is a powder and is stored at a temperature of 4 degrees Celsius . It finds utility in diverse scientific research areas, enabling breakthroughs in drug discovery and organic synthesis.


Molecular Structure Analysis

The IUPAC name of this compound is “3-aminoazetidine-1-sulfonyl fluoride 2,2,2-trifluoroacetate” and its Inchi Code is "1S/C3H7FN2O2S.C2HF3O2/c4-9(7,8)6-1-3(5)2-6;3-2(4,5)1(6)7/h3H,1-2,5H2;(H,6,7)" .


Physical and Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 268.19 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Stereoselective Construction of Enaminyl Sulfonyl Fluorides : A study developed a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines. This methodology facilitated the synthesis of vinyl sulfonyl fluoride functionalized pharmaceuticals, showing improved antimicrobial activity against Gram-positive bacteria compared to their parent drugs (Leng et al., 2020).

Fluorinated Sulfonamide Inhibitors : Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives were synthesized and investigated as inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds exhibited nanomolar or submicromolar inhibition, suggesting their potential as antimycobacterial agents with a novel mechanism of action (Ceruso et al., 2014).

Difluoromethylation and Trifluoromethylation Reagents : The study on tetrafluoroethane β-sultone derivatives highlighted their applications as versatile difluoromethylation and trifluoromethylation reagents. These compounds are pivotal in the synthesis of drug candidates and novel functional materials, demonstrating their importance in medicinal chemistry and materials science (Zhang et al., 2014).

Material Science and Environmental Applications

Microbial Degradation of Polyfluoroalkyl Chemicals : This review addressed the environmental biodegradability of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) such as PFOA and PFOS. The study emphasized the need for further research on the microbial degradation pathways, half-lives, and potential defluorination of these compounds, crucial for assessing their environmental fate and impact (Liu & Mejia Avendaño, 2013).

Synthesis of Fluoroamines via Chiral Cyclic Sulfamidates : A method for synthesizing N-benzyl fluoroamines from β-amino alcohols using tetrabutylammonium fluoride (TBAF) was developed, showcasing the application of fluorine chemistry in synthesizing valuable intermediates for pharmaceuticals and agrochemicals (Posakony & Tewson, 2002).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FN2O2S.C2HF3O2/c4-9(7,8)6-1-3(5)2-6;3-2(4,5)1(6)7/h3H,1-2,5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYZPACLDZYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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